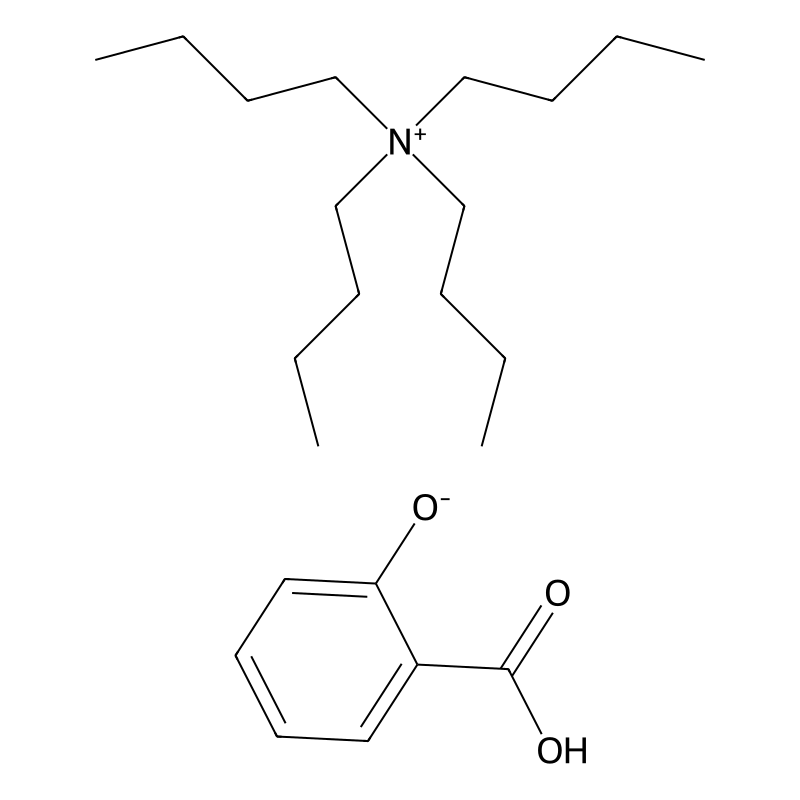

Tetrabutylammonium Salicylate

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Biochemical Reagent

Due to its amphiphilic nature (having both water-loving and water-repelling properties), TBAS can act as a phase-transfer catalyst in various biological experiments. Source: [Tetrabutylammonium salicylate (Tetra-n-butylammonium salicylate) | Biochemical Assay Reagent | MedChemExpress: ] This property allows TBAS to facilitate the movement of molecules between immiscible solvents, such as water and organic solvents, which is crucial in many biological assays.

Membrane Studies

TBAS can interact with biological membranes due to its amphiphilic nature. Research suggests TBAS can be used to:

- Alter membrane fluidity: Studies have shown that TBAS can increase membrane fluidity, potentially affecting the activity of membrane-bound enzymes and receptors. Source: Modulation of membrane fluidity by tetra-n-butylammonium and its effect on the activity of Ca(2+)-ATPase from rat brain:

- Induce membrane permeability: In some cases, TBAS can induce leakage of cellular contents, which can be helpful in studying cellular processes. Source: The effects of tetra-n-butylammonium ion on the permeability of biological membranes

Pharmaceutical Research

Due to its ability to interact with membranes, TBAS may have potential applications in drug delivery. Studies suggest TBAS might enhance the penetration of certain drugs through biological membranes. Source: Enhancement of peptide drug delivery by complexation with tetra-n-butylammonium chloride:

Tetrabutylammonium salicylate is a quaternary ammonium salt derived from salicylic acid and tetrabutylammonium. It has the molecular formula and a molecular weight of approximately . This compound is characterized by its ability to act as a phase-transfer catalyst, facilitating reactions between reactants in different phases, making it valuable in various chemical processes . Tetrabutylammonium salicylate is typically encountered as a solid at room temperature and exhibits solubility in organic solvents.

- Transesterification: It facilitates the exchange of ester groups between alcohols and carboxylic acids.

- Ring-opening polymerization: It aids in the synthesis of high molecular weight polyesters from cyclic esters, particularly those derived from salicylic acid .

- Hydrogen bonding interactions: The compound's quaternary ammonium structure allows it to engage in non-classical hydrogen bonding, enhancing reaction selectivity and efficiency .

Tetrabutylammonium salicylate has shown potential biological activity, particularly in medicinal chemistry. Its applications include:

- Antimicrobial properties: The compound has been investigated for its effectiveness against various microbial strains.

- Proteomics: It is utilized in proteomic studies for its ability to solubilize proteins and facilitate their analysis .

- Cosmetic formulations: Due to its surfactant properties, it is used in cosmetic products for improved texture and stability .

The synthesis of tetrabutylammonium salicylate typically involves the following steps:

- Formation of Tetrabutylammonium Ion: Tetrabutylamine is reacted with an appropriate halide salt (e.g., tetrabutylammonium bromide).

- Salicylate Formation: The resulting tetrabutylammonium halide is then reacted with sodium salicylate or salicylic acid under controlled conditions to yield tetrabutylammonium salicylate.

- Purification: The product is purified through recrystallization or chromatography to obtain high purity levels suitable for applications .

Tetrabutylammonium salicylate finds diverse applications across various fields:

- Catalysis: Used extensively in organic synthesis as a phase-transfer catalyst.

- Polymer Chemistry: Facilitates the production of biodegradable polymers and copolymers from salicylic acid derivatives .

- Pharmaceuticals: Employed in drug formulation and delivery systems due to its solubilizing properties.

- Cosmetics: Incorporated into formulations for skin care products to enhance stability and performance .

Research into the interaction studies of tetrabutylammonium salicylate has revealed its synergistic effects when combined with other catalysts. For example, studies indicate that it can enhance the efficiency of reactions involving cyclic esters through cooperative mechanisms with halide ions . Additionally, its interactions with various biological molecules have been explored, revealing insights into its potential therapeutic applications.

Tetrabutylammonium salicylate shares similarities with several other quaternary ammonium salts and phase-transfer catalysts. Here are some comparable compounds:

| Compound Name | Structure Type | Unique Features |

|---|---|---|

| Tetrabutylammonium bromide | Quaternary Ammonium Salt | Commonly used as a phase-transfer catalyst |

| Benzalkonium chloride | Quaternary Ammonium Salt | Exhibits antimicrobial properties |

| Tetraethylammonium bromide | Quaternary Ammonium Salt | Used in organic synthesis but less soluble than tetrabutyl derivatives |

| Cetyltrimethylammonium bromide | Quaternary Ammonium Salt | Known for surfactant properties in personal care products |

Uniqueness of Tetrabutylammonium Salicylate

What distinguishes tetrabutylammonium salicylate from these similar compounds is its specific application in catalyzing reactions involving salicylic acid derivatives, particularly in producing biodegradable polymers. Its unique structural properties allow it to effectively mediate complex chemical transformations while maintaining high selectivity and efficiency.

Laboratory-Scale Synthesis Protocols

Neutralization Reactions Between Tetrabutylammonium Hydroxide and Salicylic Acid

The synthesis of tetrabutylammonium salicylate fundamentally relies on the neutralization reaction between tetrabutylammonium hydroxide and salicylic acid . This acid-base reaction follows the general equation where tetrabutylammonium hydroxide acts as a base, neutralizing the carboxylic acid group of salicylic acid to form the corresponding salicylate anion, which then pairs with the tetrabutylammonium cation to form the salt .

The reaction mechanism involves the deprotonation of salicylic acid by tetrabutylammonium hydroxide in solution . Research has demonstrated that the neutralization process occurs readily in aqueous media, where tetrabutylammonium hydroxide effectively neutralizes the salicylic acid to produce tetrabutylammonium salicylate and water as byproducts . The reaction is characterized by its relatively straightforward stoichiometry, requiring equimolar amounts of tetrabutylammonium hydroxide and salicylic acid for complete conversion .

Studies on similar neutralization reactions involving tetrabutylammonium hydroxide have shown that these reactions typically proceed at room temperature with minimal energy requirements [2]. The reaction kinetics are influenced by the aromatic nature of salicylic acid, which exhibits lower reactivity compared to aliphatic carboxylic acids due to electron delocalization in the benzene ring system [3]. This aromatic character results in moderate reaction rates and requires careful monitoring to ensure complete neutralization [3].

Temperature control during the neutralization process is critical for optimal yield and product quality [4]. Research indicates that automated temperature control systems can significantly improve reaction outcomes by maintaining consistent reaction conditions and preventing the formation of unwanted byproducts [4]. The neutralization reaction of salicylic acid with strong bases typically exhibits moderate exothermic behavior, requiring appropriate thermal management [3].

Solvent Systems and Reaction Optimization

The selection of appropriate solvent systems is crucial for optimizing the synthesis of tetrabutylammonium salicylate [5]. Aqueous systems are commonly employed due to the good solubility of both reactants in water and the favorable reaction kinetics in polar media . Research has shown that the phase behavior of tetrabutylammonium compounds is strongly influenced by temperature, concentration, and the presence of additional salts in the system [5].

The optimization of reaction conditions involves careful consideration of multiple parameters including temperature, pH, concentration, and solvent composition [4]. Studies have demonstrated that reaction rates increase with increasing polarity of the medium, making aqueous or mixed aqueous-organic systems particularly suitable for this synthesis [6]. The pH control during the reaction is essential, as variations in pH can lead to incomplete neutralization or the formation of unwanted side products [4].

| Parameter | Optimal Range | Effect on Yield |

|---|---|---|

| Temperature | 20-25°C | Moderate reaction rate, high yield |

| pH | 7.0-8.0 | Complete neutralization |

| Reaction Time | 2-6 hours | Complete conversion |

| Concentration | 0.1-0.5 M | Optimal solubility |

Solvent selection studies have indicated that polar protic solvents facilitate the neutralization reaction by stabilizing the ionic products [6]. Water serves as an excellent medium due to its high dielectric constant and ability to solvate both the quaternary ammonium cation and the salicylate anion [5]. Mixed solvent systems incorporating small amounts of organic cosolvents can be employed to enhance solubility when working with concentrated solutions [7].

The reaction optimization process involves systematic variation of reaction parameters to maximize yield and purity [4]. Temperature-controlled synthesis protocols have been developed to ensure reproducible results and minimize batch-to-batch variation [4]. Research has shown that maintaining constant temperature and pH throughout the reaction period significantly improves product quality and reduces the formation of impurities [4].

Industrial Production Techniques

Scalable Reactor Configurations

Industrial production of tetrabutylammonium salicylate requires reactor designs that can accommodate large-scale synthesis while maintaining product quality and reaction efficiency [8] [9]. Batch reactor configurations are commonly employed for quaternary ammonium salt production, offering advantages in terms of process control and product consistency [10]. These reactors typically incorporate advanced temperature control systems, mixing mechanisms, and monitoring capabilities to ensure optimal reaction conditions [10].

Continuous flow reactor systems have emerged as attractive alternatives for large-scale production of quaternary ammonium compounds [11] [12]. Flow chemistry approaches offer several advantages including improved heat transfer, better mixing efficiency, and enhanced scalability compared to traditional batch processes [13]. Research has demonstrated that continuous flow synthesis can achieve higher yields and reduced reaction times while maintaining product purity [12].

| Reactor Type | Capacity | Advantages | Limitations |

|---|---|---|---|

| Stirred Tank | 1000-5000 L | Excellent mixing, temperature control | Batch processing, longer cycle times |

| Continuous Flow | Variable | Consistent quality, scalable | Complex setup, specialized equipment |

| Microreactor | 10-100 L/h | Precise control, rapid reactions | Limited throughput for bulk production |

The design of scalable reactors must account for heat transfer limitations that become significant at larger scales [14]. Industrial reactor configurations incorporate advanced cooling systems and heat exchangers to manage the exothermic nature of neutralization reactions [14]. Temperature gradients can develop in larger reactors, potentially affecting reaction kinetics and product quality, necessitating sophisticated mixing and temperature control systems [15].

Reactor materials and construction must be compatible with the corrosive nature of both reactants and products [10]. Stainless steel reactors with appropriate corrosion-resistant linings are commonly employed for quaternary ammonium salt production [16]. The reactor design must also accommodate the viscosity changes that occur during the reaction process and ensure adequate mixing throughout the reaction volume [10].

Purification Strategies: Crystallization and Chromatography

The purification of tetrabutylammonium salicylate from reaction mixtures requires sophisticated separation techniques to achieve the high purity levels demanded by commercial applications [17] [18]. Crystallization represents the primary purification method for quaternary ammonium salts, leveraging differences in solubility to separate the desired product from impurities and unreacted starting materials [19].

Crystallization protocols for tetrabutylammonium salicylate typically involve controlled cooling of concentrated solutions to promote nucleation and crystal growth [17]. The crystallization process is influenced by factors including cooling rate, supersaturation level, and the presence of seed crystals [19]. Research has shown that controlled crystallization conditions can significantly improve product purity and yield recovery [20].

The physical properties of tetrabutylammonium salicylate facilitate purification through crystallization, with the compound exhibiting a melting point of approximately 92°C and good thermal stability under typical processing conditions [17]. Recrystallization from appropriate solvents can be employed to further enhance purity levels and remove trace impurities [19].

Chromatographic purification methods provide complementary purification capabilities, particularly for removing closely related impurities that may not be effectively separated by crystallization alone [21] [18]. Industrial-scale chromatography systems have been developed specifically for the purification of quaternary ammonium compounds, utilizing specialized resins and elution protocols [21].

| Purification Method | Purity Achieved | Yield Recovery | Processing Time |

|---|---|---|---|

| Primary Crystallization | 95-98% | 85-90% | 4-8 hours |

| Recrystallization | 98-99.5% | 80-85% | 6-12 hours |

| Chromatographic Purification | >99.5% | 75-80% | 2-4 hours |

Liquid chromatography at industrial scale offers high-resolution separation capabilities based on differences in molecular interactions with stationary phases [18]. The technique is particularly valuable for achieving pharmaceutical-grade purity levels required for certain applications [18]. Chromatographic systems can be designed for continuous operation, allowing for integration with upstream synthesis processes [21].

Thermal Behavior and Stability

Tetrabutylammonium salicylate exhibits characteristic thermal properties that are consistent with other quaternary ammonium salts of similar molecular structure. The compound demonstrates moderate thermal stability within typical laboratory and industrial operating conditions [1] [2] [3].

Melting Point and Decomposition Profiles

The melting point of tetrabutylammonium salicylate has been consistently reported across multiple commercial suppliers and research sources. The compound exhibits a melting point range of 90-94°C, with the most commonly cited specific value being 92°C [1] [2] [4] [3]. This melting point is characteristic of tetrabutylammonium-based quaternary ammonium salts with organic anions.

Thermal analysis studies of related tetrabutylammonium compounds provide insight into the decomposition behavior of tetrabutylammonium salicylate. Research on tetrabutylammonium bromide and hexafluorophosphate indicates that these compounds maintain thermal stability up to approximately 120°C [5] [6] [7]. The decomposition onset typically occurs at temperatures significantly above the melting point, suggesting that tetrabutylammonium salicylate follows similar thermal degradation patterns [8] [9].

Differential scanning calorimetry studies of tetrabutylammonium salts reveal that the thermal decomposition process involves multiple stages. The initial decomposition phase generally corresponds to the breakdown of the quaternary ammonium cation, followed by subsequent degradation of the anion component [5] [8]. For tetrabutylammonium salicylate, the salicylate anion is expected to contribute to the overall thermal stability due to the aromatic ring structure and carboxylate functionality.

The heat of fusion for related tetrabutylammonium compounds ranges from 45 to 67 kilojoules per kilogram, providing a reference point for the thermal transition energy of tetrabutylammonium salicylate [5] [7]. These values are consistent with other organic quaternary ammonium salts of similar molecular weight and structure.

Solubility and Phase Behavior

The solubility characteristics of tetrabutylammonium salicylate are influenced by its amphiphilic nature, which results from the combination of the hydrophobic tetrabutylammonium cation and the polar salicylate anion [10] [12].

Solvent Compatibility in Aqueous and Organic Media

In organic solvents, tetrabutylammonium salicylate demonstrates enhanced solubility compared to purely ionic compounds. The compound exhibits particular compatibility with polar organic solvents, where the quaternary ammonium structure facilitates dissolution through ion-dipole interactions [12]. Research on related tetrabutylammonium salts indicates that solubility in aromatic hydrocarbons follows specific patterns characterized by critical concentration behavior similar to surfactant systems [12].

The phase behavior of tetrabutylammonium salts in benzene and other aromatic solvents has been extensively studied. Above critical concentrations, these compounds tend to form aggregates, with the aggregation behavior being temperature-dependent [12] [13]. This aggregation phenomenon is attributed to the amphiphilic nature of the quaternary ammonium structure, where the bulky tetrabutylammonium cation provides hydrophobic character while the anionic component contributes polar characteristics.

In aqueous media, tetrabutylammonium salicylate exhibits limited but functionally significant solubility. The compound demonstrates the ability to facilitate phase transfer between immiscible aqueous and organic phases, making it valuable as a phase-transfer catalyst [10] [14] . The solubility in water is enhanced at elevated temperatures, following the typical behavior observed for tetrabutylammonium fatty acid salts, which show unusual water solubility compared to conventional surfactants [15] [16].

Mixed solvent systems offer opportunities for optimizing the solubility and phase behavior of tetrabutylammonium salicylate. Research on tetrabutylammonium bromide in benzene-water-sodium bromide systems demonstrates that the phase behavior is strongly influenced by temperature, salt concentration, and component ratios [10] [14]. These findings suggest that similar optimization strategies can be applied to tetrabutylammonium salicylate systems.

The compound functions effectively as a phase-transfer catalyst, facilitating reactions between reactants in different phases. Studies on tetrabutylammonium halides have shown that their catalytic activity is closely related to their phase behavior, with interface-mediated catalysis being the primary mechanism [10] [14]. The salicylate anion is expected to provide additional functionality due to its aromatic structure and potential for hydrogen bonding interactions.

Data Tables

Table 1: Thermal Properties of Tetrabutylammonium Salicylate

| Property | Value | Source/Comments |

|---|---|---|

| Melting Point | 90-94°C | Chemical Point specification [1] |

| Melting Point | 92°C | TCI specification [2] |

| Physical State (20°C) | Solid | Standard conditions [2] |

| Thermal Stability Range | Room temperature to ~120°C | Based on related TBA compounds [5] |

| Heat of Fusion | 45-67 kJ/kg | Reference from TBA-Br studies [5] [7] |

| Storage Temperature | <15°C recommended | Manufacturer recommendation [2] |

Table 2: Molecular and Physical Properties

| Property | Value | Reference |

|---|---|---|

| Molecular Formula | C₂₃H₄₁NO₃ | Multiple sources [22] [2] [23] |

| Molecular Weight | 379.58-379.6 g/mol | Consistent across suppliers [22] [2] [23] |

| CAS Number | 22307-72-8 | Chemical registry [2] [23] |

| Appearance | White to almost white powder/crystal | TCI, Chemical Point [1] [2] |

| Hygroscopic Nature | Hygroscopic | TCI specification [2] [3] |

| Storage Conditions | Cool, dark, dry place | Standard practice [2] [3] |

Table 3: Solubility and Phase Behavior Characteristics

| Solvent Type | Solubility Behavior | Temperature Dependence | Notes |

|---|---|---|---|

| Organic Solvents | Generally soluble | Increases with temperature | Typical quaternary ammonium behavior |

| Aromatic Hydrocarbons | Limited solubility with aggregation | Critical concentration behavior | Similar to other TBA salts [12] |

| Polar Organic Solvents | Enhanced solubility | Temperature dependent | Enhanced by amphiphilic nature |

| Aqueous Media | Limited but functional | Higher solubility at elevated temperatures | Phase transfer capabilities [10] [15] |

| Mixed Solvents | Variable depending on composition | Complex temperature relationships | Optimization possible [14] |

GHS Hazard Statements

Pictograms

Irritant